molecular formula C10H13NO2 B8560392 Ethyl 2-cyano-3-cyclopropylbut-2-enoate

Ethyl 2-cyano-3-cyclopropylbut-2-enoate

Cat. No.: B8560392
M. Wt: 179.22 g/mol
InChI Key: NWCKWGBYAROXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-cyclopropylbut-2-enoate is a cyano-substituted α,β-unsaturated ester featuring a cyclopropyl group at the β-position. Its structure comprises an ethyl ester backbone, a cyano (-CN) group at the α-carbon, and a cyclopropane ring at the β-carbon.

Structural elucidation of such compounds relies heavily on crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement and structure determination . For instance, SHELXL’s precision in handling high-resolution data makes it indispensable for confirming bond lengths, angles, and stereochemistry in complex systems like cyclopropyl-containing esters .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-cyano-3-cyclopropylbut-2-enoate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)9(6-11)7(2)8-4-5-8/h8H,3-5H2,1-2H3

InChI Key

NWCKWGBYAROXNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1CC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of Ethyl 2-cyano-3-cyclopropylbut-2-enoate are best understood through comparison with analogs differing in substituents. Below is an analysis of key structural and functional analogs:

(E)-Ethyl 2-cyano-3-hydroxybut-2-enoate

This compound () replaces the cyclopropyl group with a hydroxyl (-OH) substituent. Key differences include:

  • Reactivity: The hydroxyl group introduces hydrogen-bonding capability and acidity, enhancing solubility in polar solvents.
  • Applications : Hydroxy-substituted analogs are often intermediates in drug synthesis (e.g., β-keto ester pathways), whereas cyclopropyl variants may exhibit enhanced metabolic stability in pharmaceutical applications due to reduced enzymatic degradation .

Ethyl 2-cyano-3-phenylbut-2-enoate

The phenyl group introduces strong electron-withdrawing effects, altering conjugation and reactivity compared to cyclopropyl or hydroxy substituents.

Data Table: Comparative Analysis of this compound and Analogs

Compound Name Substituent Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
This compound Cyclopropyl 193.22 Low (non-polar solvents) Data not available Organic synthesis, drug intermediates
(E)-Ethyl 2-cyano-3-hydroxybut-2-enoate Hydroxyl (-OH) 169.16 Moderate (polar solvents) Data not available Pharmaceutical intermediates
Ethyl 2-cyano-3-phenylbut-2-enoate (hypothetical) Phenyl 215.24 Low (aromatic solvents) --- Materials science, catalysis

Research Findings and Implications

  • Electronic Effects : Cyclopropane’s ring strain and conjugation with the α,β-unsaturated system may enhance electrophilicity at the β-carbon, favoring cycloaddition or Diels-Alder reactions .
  • Bioactivity: While –5 highlight ethyl acetate extracts in bioactive compounds (e.g., turmeric), the cyclopropyl variant’s bioactivity remains unexplored in the provided sources.

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